N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034491-40-0
VCID: VC4296732
InChI: InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21)
SMILES: COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3
Molecular Formula: C18H20N2O4
Molecular Weight: 328.368

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

CAS No.: 2034491-40-0

Cat. No.: VC4296732

Molecular Formula: C18H20N2O4

Molecular Weight: 328.368

* For research use only. Not for human or veterinary use.

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide - 2034491-40-0

Specification

CAS No. 2034491-40-0
Molecular Formula C18H20N2O4
Molecular Weight 328.368
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21)
Standard InChI Key JQQUXCYUZQPFJB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3

Introduction

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyridine ring, an oxolane (tetrahydrofuran) moiety, and a methoxyphenyl group. This compound falls under the category of carboxamides and is notable for its potential biological activities, making it of interest in medicinal chemistry.

Key Structural Features:

  • Pyridine Ring: Provides a basic nitrogen atom, which is crucial for various biological interactions.

  • Oxolane Moiety: Contributes to the compound's stability and reactivity.

  • Methoxyphenyl Group: Enhances lipophilicity, improving membrane permeability and bioavailability.

Synthesis of N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

The synthesis of this compound typically involves a multi-step process. Specific reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing yields and purity of the final product. For example, using Lewis acids can enhance electrophilic activation during the formation of carbon-carbon bonds.

Synthesis Steps:

  • Preparation of Starting Materials: This involves synthesizing or obtaining the necessary precursors, such as pyridine derivatives and methoxyphenyl compounds.

  • Formation of the Oxolane Moiety: This step may involve the use of tetrahydrofuran or its derivatives.

  • Coupling Reactions: These are used to link the pyridine ring with the oxolane and methoxyphenyl groups.

  • Final Modification: This includes the introduction of the carboxamide functional group.

Chemical Reactions:

Reaction TypeReagents Used
OxidationPotassium permanganate
ReductionLithium aluminum hydride

Biological Activities and Potential Applications

The compound's structural complexity allows it to interact with various biological targets, making it of interest in medicinal chemistry. It may modulate enzyme activity by mimicking natural substrates or inhibitors, influencing metabolic pathways and affecting cellular processes such as proliferation or apoptosis.

Potential Applications:

  • Medicinal Chemistry: Due to its ability to interact with biological targets.

  • Pharmacological Research: For studying its effects on enzyme activity and metabolic pathways.

Future Research Directions:

  • In Vivo Studies: To assess its efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To optimize its biological activity through structural modifications.

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